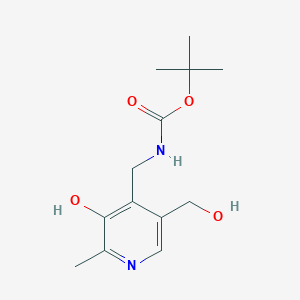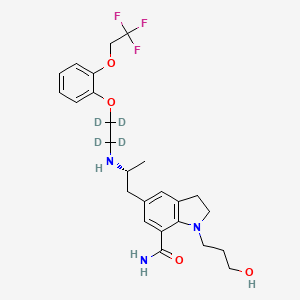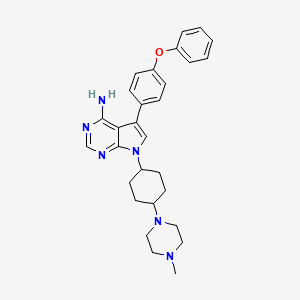
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate is a derivative of 18β-Glycyrrhetinic Acid, which is a pentacyclic triterpenoid obtained from glycyrrhizic acidThis compound is known for its various pharmacological properties, including anti-inflammatory, anti-ulcerative, antiallergic, immunomodulatory, antiviral, antitumor, hepatoprotective, and antioxidant effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate typically involves the removal of two glucuronic acid groups from glycyrrhizic acid to obtain 18β-Glycyrrhetinic Acid. This is followed by the esterification of 18β-Glycyrrhetinic Acid with (1S)-cis-cyclohexane-1,2-dicarboxylic acid. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of glycyrrhizic acid from licorice roots, followed by its hydrolysis to obtain 18β-Glycyrrhetinic Acid. The subsequent esterification with (1S)-cis-cyclohexane-1,2-dicarboxylic acid is carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with enhanced pharmacological properties.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce new functional groups, enhancing its solubility and bioavailability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions are various derivatives of 18β-Glycyrrhetinic Acid with modified pharmacological properties. These derivatives are often evaluated for their potential therapeutic applications .
科学研究应用
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of liver diseases, cancer, and inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and cosmetic products due to its bioactive properties .
作用机制
The mechanism of action of 18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific receptors in hepatocytes, leading to its uptake and therapeutic effects in the liver.
Pathways Involved: It modulates pathways such as the PI3K/AKT/NF-κB signaling pathway, which is involved in inflammation and cell survival
相似化合物的比较
Similar Compounds
18α-Glycyrrhetinic Acid: Another isomer of glycyrrhetinic acid with similar pharmacological properties.
Glycyrrhizic Acid: The parent compound from which 18β-Glycyrrhetinic Acid is derived.
Ursolic Acid: A pentacyclic triterpenoid with similar anti-inflammatory and anticancer properties
Uniqueness
18β-Glycyrrhetinic Acid Hydrogen (1S)-cis-cyclohexane-1,2-dicarboxylate is unique due to its specific esterification with (1S)-cis-cyclohexane-1,2-dicarboxylic acid, which enhances its bioavailability and therapeutic potential compared to its parent compound and other similar triterpenoids .
属性
CAS 编号 |
950665-60-8 |
|---|---|
分子式 |
C₃₈H₅₆O₇ |
分子量 |
624.85 |
同义词 |
(3β,20β)-3-[[[(1S,2R)-2-Carboxycyclohexyl]carbonyl]oxy]-11-oxo-, Olean-12-en-29-oic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





